molecular formula C17H18O3 B4912409 methyl 2-(4-biphenylyloxy)butanoate

methyl 2-(4-biphenylyloxy)butanoate

Cat. No.: B4912409
M. Wt: 270.32 g/mol
InChI Key: JPAKUZYUMUFDRP-UHFFFAOYSA-N
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Description

Methyl 2-(4-biphenylyloxy)butanoate is an ester derivative featuring a biphenylyloxy substituent attached to a butanoate backbone. This structure distinguishes it from simpler phenoxy-substituted esters and positions it as a candidate for applications in organic synthesis, materials science, and medicinal chemistry. The methyl ester group enhances volatility and metabolic stability compared to longer-chain esters .

Properties

IUPAC Name

methyl 2-(4-phenylphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-16(17(18)19-2)20-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAKUZYUMUFDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)OC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Effects on Phenoxy-Substituted Butanoates

Compound Name Substituent Key Functional Groups Molecular Weight (g/mol) Notable Reactivity/Applications Reference
Methyl 2-(4-biphenylyloxy)butanoate Biphenylyloxy Ether, ester ~284* Potential π-π interactions; synthetic intermediate Inferred
Methyl 2-(4-formylphenoxy)butanoate Formylphenoxy Aldehyde, ester 222.24 Oxidation/reduction reactions; pharmaceutical precursor
Methyl 4-(2-hydroxyphenyl)butanoate 2-Hydroxyphenyl Phenol, ester ~194* Antioxidant activity; enzyme studies
Ethyl 4-([1,1'-biphenyl]-4-yl)butanoate Biphenyl Biphenyl, ester 268.35 Materials science; lipophilicity-driven bioactivity
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate Benzyloxyphenoxy Benzyl ether, ester 316.37 Antimicrobial activity; enhanced stability

*Calculated based on structural analogs.

Key Observations:

Substituent Electronic Effects :

  • Electron-withdrawing groups (e.g., formyl in ) increase electrophilicity, favoring nucleophilic reactions. The biphenylyloxy group, being electron-rich, may enhance electrophilic aromatic substitution resistance while promoting π-π interactions in supramolecular chemistry.
  • Hydroxyl groups (as in ) enable hydrogen bonding, improving solubility but reducing stability under acidic conditions.

Ester Chain Modifications: Methyl esters (e.g., target compound) offer higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., Ethyl 4-([1,1'-biphenyl]-4-yl)butanoate ), which exhibit prolonged metabolic half-lives.

Positional Isomerism :

  • Para-substituted derivatives (e.g., biphenylyloxy) generally exhibit higher symmetry and crystallinity compared to ortho- or meta-substituted analogs, influencing material properties .

Insights:

  • Compared to halogenated analogs (e.g., ), the absence of halogens in the target compound reduces toxicity risks but may limit specific binding interactions.

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